molecular formula C6H24N3O15P3 B1141986 D-Ins 1,4,5-trisphosphate triammonium salt CAS No. 112571-69-4

D-Ins 1,4,5-trisphosphate triammonium salt

Cat. No.: B1141986
CAS No.: 112571-69-4
M. Wt: 471.19
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Ins 1,4,5-trisphosphate triammonium salt typically involves the phosphorylation of myo-inositol. The process includes multiple steps of phosphorylation using specific reagents and catalysts to achieve the desired trisphosphate configuration. The reaction conditions often require controlled pH, temperature, and the presence of specific enzymes or chemical catalysts to ensure the correct positioning of phosphate groups .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often employing advanced purification techniques such as chromatography and crystallization to isolate the final product. The production is carried out under stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: D-Ins 1,4,5-trisphosphate triammonium salt primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in hydrolysis reactions where the phosphate groups are cleaved by specific phosphatases .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ATP (adenosine triphosphate) for phosphorylation and specific phosphatases for dephosphorylation. The reactions typically occur under physiological conditions, with pH and temperature maintained to mimic cellular environments .

Major Products Formed: The major products formed from the reactions of this compound include various phosphorylated derivatives of inositol, such as inositol 1,3,4,5-tetrakisphosphate. These products play crucial roles in cellular signaling pathways .

Scientific Research Applications

D-Ins 1,4,5-trisphosphate triammonium salt is extensively used in scientific research due to its role in intracellular calcium signaling. It is utilized in studies related to cellular regulation, signal transduction, and calcium homeostasis. In medicine, it is investigated for its potential therapeutic applications in diseases involving calcium signaling dysregulation, such as neurodegenerative disorders and cardiovascular diseases .

In the field of chemistry, this compound is used as a reagent in the synthesis of other biologically active molecules. In biology, it serves as a tool to study the mechanisms of calcium release and its effects on various cellular processes. Industrially, it is employed in the production of pharmaceuticals and biochemical reagents .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: D-Ins 1,4,5-trisphosphate triammonium salt is unique due to its specific role in calcium signaling and its ability to interact with inositol trisphosphate receptors. Compared to other similar compounds, it has a distinct phosphorylation pattern that allows it to specifically regulate intracellular calcium levels. This specificity makes it a valuable tool in both research and therapeutic applications .

Properties

IUPAC Name

azane;[(1S,2R,4R,5R)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O15P3.3H3N/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);3*1H3/t1?,2-,3-,4-,5+,6?;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXUDDKTOUDFBJ-ZWBVJREFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O.N.N.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O.N.N.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H24N3O15P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.